molecular formula C5H2Br2ClN B1416648 2,3-Dibromo-6-chloropyridine CAS No. 885952-16-9

2,3-Dibromo-6-chloropyridine

Cat. No. B1416648
M. Wt: 271.34 g/mol
InChI Key: YAEPXEMYHIOVFX-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-chloropyridine is a chemical compound with the molecular formula C5H2Br2ClN . It has a molecular weight of 271.34 .


Synthesis Analysis

The synthesis of 2,3-Dibromo-6-chloropyridine can be achieved through chemoselective Suzuki–Miyaura reactions . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-6-chloropyridine consists of 5 carbon atoms, 2 bromine atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 271.337 Da and the monoisotopic mass is 268.824249 Da .


Chemical Reactions Analysis

Chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine were studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .


Physical And Chemical Properties Analysis

2,3-Dibromo-6-chloropyridine has a melting point of 69-71℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Adsorptive Separation Techniques

2-Chloropyridine, closely related to 2,3-Dibromo-6-chloropyridine, has been studied for its effective separation using adsorptive techniques. Nonporous adaptive crystals like perbromoethylated pillararenes have demonstrated a marked preference for certain chloropyridine isomers, offering an energy-saving and efficient separation method for these compounds (Sheng et al., 2020).

Chemical Synthesis and Reactivity

The reactivity of chloropyridines, including 2-chloropyridine which is structurally similar to 2,3-Dibromo-6-chloropyridine, is crucial in chemical synthesis. For instance, lithiation reactions involving 2-chloropyridine have been explored to prepare chlorinated pyridinic synthons, highlighting its utility in organic synthesis (Choppin, Gros, & Fort, 2000).

Photodegradation and Environmental Impact

2-Chloropyridine's photodegradation in water, a process relevant to 2,3-Dibromo-6-chloropyridine, has been studied to understand its environmental impact. This research is vital in assessing the persistence and toxicity of such compounds in water sources (Skoutelis et al., 2017).

Applications in Heterocyclic Chemistry

Studies on bromination reactions, such as those involving bromo derivatives of pyridine, provide insights into the synthesis of dibromo compounds like 2,3-Dibromo-6-chloropyridine. These reactions are significant for creating various heterocyclic compounds used in numerous applications (Yamaguchi et al., 1998).

Reaction Mechanisms and Theoretical Studies

Theoretical studies on the reaction mechanisms of chloropyridines, including substitution reactions, are essential for understanding the behavior of 2,3-Dibromo-6-chloropyridine in various chemical contexts. Such studies offer insights into the formation of dichloropyridine compounds and their potential applications (Kun, 2004).

Catalysis and Amination Reactions

The amination of halogenated pyridines, a category that includes 2,3-Dibromo-6-chloropyridine, has been explored using palladium-catalyzed reactions. These studies contribute to the development of efficient methods for modifying pyridine compounds, which are important in pharmaceutical and agrochemical industries (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

This compound is classified as dangerous. It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The future directions of 2,3-Dibromo-6-chloropyridine research could involve further exploration of its synthesis methods and potential applications. For instance, the Suzuki–Miyaura reactions of the selectively synthesized 2,6-dichloro-3,5-diarylpyridines could be studied further .

properties

IUPAC Name

2,3-dibromo-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPXEMYHIOVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654751
Record name 2,3-Dibromo-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-chloropyridine

CAS RN

885952-16-9
Record name 2,3-Dibromo-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Klívar, M Šámal, A Jančařík, J Vacek… - European Journal of …, 2018 - Wiley Online Library
A versatile asymmetric synthesis of five C 2 symmetric enantio‐ and diastereopure bioxa[5]‐ and bioxa[6]helicene 2,2′‐bipyridines was developed. It relied either on a double …
Z Chamas, E Marchi, B Presson, E Aubert, Y Fort… - RSC …, 2015 - pubs.rsc.org
With the aim to design fluorescent solids, a series of indeno[1′,2′:4,5]pyrido[2,1-a]isoindol-5-ones with various substituents was prepared. In these π-extended pentacyclic derivatives…
Number of citations: 7 pubs.rsc.org

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